5-Bromo-2-chloro-4-fluorophenol
Overview
Description
5-Bromo-2-chloro-4-fluorophenol is an organic compound with the molecular formula C₆H₃BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used as a building block in various chemical syntheses and has applications in pharmaceutical research and other industries .
Mechanism of Action
Target of Action
5-Bromo-2-chloro-4-fluorophenol is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
It is known that the compound is used in the synthesis of sglt2 inhibitors . These inhibitors work by blocking the reabsorption of glucose in the kidneys, which leads to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in glucose metabolism. By inhibiting SGLT2, this compound indirectly affects the renal glucose reabsorption pathway . This leads to a decrease in blood glucose levels, which can be beneficial in the treatment of diabetes .
Pharmacokinetics
As a key intermediate in the synthesis of sglt2 inhibitors, its adme properties would be expected to influence the bioavailability of the final therapeutic compounds .
Result of Action
The primary result of the action of this compound is the reduction of blood glucose levels. This is achieved through its role in the synthesis of SGLT2 inhibitors, which promote the excretion of glucose in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-fluorophenol typically involves the halogenation of phenol. The process begins with the bromination and chlorination of phenol to produce 5-bromo-2-chlorophenol. This intermediate is then subjected to fluorination using a fluorinating agent to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a multi-step process. This involves the nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization of dimethyl terephthalate as the starting material. The process is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
5-Bromo-2-chloro-4-fluorophenol is utilized in various scientific research applications, including:
Pharmaceutical Research: It is used as a building block in the synthesis of compounds for treating diseases such as Huntington’s disease.
Environmental Studies: The compound is studied for its environmental impact and behavior.
Biological Investigations: It is used in research related to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorophenol: Another halogenated phenol with similar properties and applications.
5-Bromo-2-chlorophenol: A precursor in the synthesis of 5-Bromo-2-chloro-4-fluorophenol.
4-Chloro-2-fluorophenol: A related compound with different halogen substitution patterns.
Uniqueness
This compound is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the phenol ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in specialized applications such as pharmaceutical research and advanced chemical syntheses .
Properties
IUPAC Name |
5-bromo-2-chloro-4-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQPSJDOZDIKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466176 | |
Record name | 5-BROMO-2-CHLORO-4-FLUOROPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148254-32-4 | |
Record name | 5-BROMO-2-CHLORO-4-FLUOROPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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